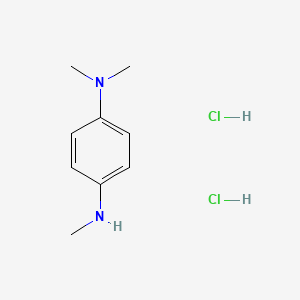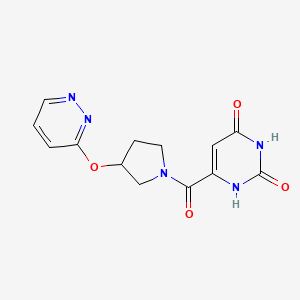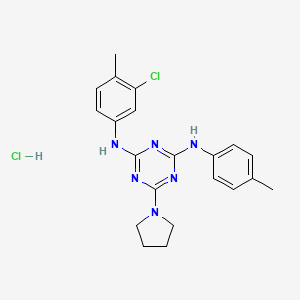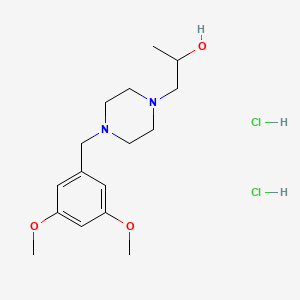![molecular formula C16H13Cl4N3O3 B2594636 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338395-29-2](/img/structure/B2594636.png)
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a urea-based compound that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea is involved in complex chemical reactions. For instance, derivatives of related dichloropropenyl ureas can undergo intramolecular cyclization, forming imidazolidin-2-ones. These compounds have been synthesized and studied for their potential applications in various fields, including agriculture and pharmaceuticals (Chumachenko et al., 2017).
Urease-like Catalytic Activities
The intrinsic catalytic activities of certain metal complexes resembling urease, an enzyme known for catalyzing urea hydrolysis, are of significant interest. For instance, dinickel complexes have shown urease-like activity, catalyzing the conversion of urea to ammonia. This process is integral in the synthesis of biologically active compounds like aminocyanopyridines and has implications in bioinorganic chemistry and enzyme mimicry (Kundu et al., 2021).
Urease Inhibition and Agricultural Implications
The use of urease inhibitors in agriculture is explored to reduce the environmental impact of ammonia and nitrous oxide emissions from urea-based fertilizers. Studies demonstrate the potential of urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) in reducing gaseous nitrogen losses, thereby enhancing crop yield and nutrient uptake (Abalos et al., 2012).
Anion Coordination Chemistry
Compounds related to N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea, like protonated urea-based ligands, are involved in anion coordination chemistry. They can form complexes with various inorganic oxo-acids, demonstrating a rich variety of hydrogen bond motifs. This property is critical in understanding the molecular interactions and designing new materials with specific chemical functionalities (Wu et al., 2007).
Organic Synthesis and Material Science
The chemical reactivity of related N-substituted ureas, like the formation of N-carbamoyl-1,4-benzoquinone imines, is crucial in organic synthesis and material science. These compounds can react with alcohols, forming derivatives with activated sterically strained bonds, which are essential intermediates in synthesizing novel materials and pharmaceuticals (Konovalova et al., 2015).
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O3/c17-11-5-4-10(15(20)6-11)7-25-22-9-21-16(24)23-26-8-12-13(18)2-1-3-14(12)19/h1-6,9H,7-8H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZRFUHINORMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)


![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)




![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
